2-Methyladiponitrile

Description

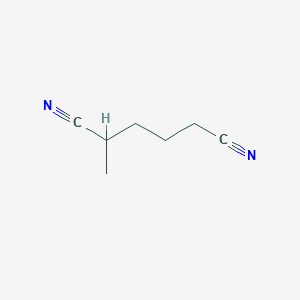

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-methylhexanedinitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2/c1-7(6-9)4-2-3-5-8/h7H,2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBDSWNLTVOAIPQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCCC#N)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50302081 | |

| Record name | 2-Methyladiponitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50302081 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

122.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16525-39-6 | |

| Record name | 2-Methyladiponitrile | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=148362 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Methyladiponitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50302081 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Methyladiponitrile | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MZB8JG6BDX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for 2 Methyladiponitrile

Catalytic Synthesis Routes

Catalytic methods are the cornerstone of dinitrile production, offering pathways to 2-Methyladiponitrile either as a principal product or as a significant byproduct of adiponitrile (B1665535) synthesis. These routes can be broadly categorized into heterogeneous, homogeneous, electrocatalytic, and stereoselective methods.

Heterogeneous Catalysis Approaches for this compound Formation

Heterogeneous catalysis, where the catalyst phase is different from the reactants, plays a role in the broader production of dinitriles, although specific data for the direct synthesis of this compound are limited. frontiersin.orgthe-innovation.orgmdpi.commpg.denih.gov Historically, one of the older processes for producing dinitriles involved the gas-phase reaction of adipic acid with ammonia (B1221849) at high temperatures (300-350°C) over solid catalysts like boron phosphate. lookchem.com Another route involved the hydrogenation of butenedinitriles over a solid Palladium catalyst to yield adiponitrile. lookchem.com

While these methods highlight the use of heterogeneous catalysts in dinitrile synthesis, the primary industrial routes that generate this compound predominantly rely on homogeneous systems. The hydrogenation of this compound to 2-methyl-pentanediamine is a subsequent reaction step that often employs heterogeneous catalysts, such as Raney nickel. google.com

Homogeneous Catalysis for Selective this compound Synthesis

Homogeneous catalysis, where the catalyst is in the same phase as the reactants, represents the most significant and well-documented route for the synthesis of this compound. wikipedia.orgstudfile.net This compound is a major byproduct in the modern industrial production of adiponitrile, most notably the DuPont process, which relies on the nickel-catalyzed hydrocyanation of 1,3-butadiene (B125203). chempedia.infowikipedia.orge3s-conferences.org

The process occurs in several stages:

First Hydrocyanation: 1,3-butadiene undergoes a nickel-catalyzed hydrocyanation to produce a mixture of unsaturated mononitriles, primarily 3-pentenenitrile (B94367) (3PN) and its branched isomer, 2-methyl-3-butenenitrile (B95465) (2M3BN). mdpi.comgoogle.com

Isomerization: The less desirable 2M3BN is isomerized to linear pentenenitriles. Concurrently, 3-pentenenitrile is isomerized to other isomers, including 4-pentenenitrile (B1194741) (4PN). studfile.netmdpi.com

Second Hydrocyanation: The mixture of linear pentenenitriles, now rich in 4PN, undergoes a second hydrocyanation. The addition of a second molecule of hydrogen cyanide (HCN) to 4PN, promoted by a nickel catalyst and a Lewis acid co-catalyst, yields two main products. studfile.netresearchgate.net

Adiponitrile (ADN): The desired linear product, formed via anti-Markovnikov addition of HCN. wikipedia.org

This compound (MGN): A significant byproduct, formed via Markovnikov addition of HCN. studfile.netresearchgate.net

Recent research has demonstrated that the selectivity of this reaction can be controlled. A 2025 study reported a divergent, one-step double hydrocyanation of 1,3-butadiene where fine-tuning of the diphosphite ligand geometry on the nickel catalyst could selectively yield either adiponitrile or 2-methylglutaronitrile (B1199711) with high regioselectivity. ethz.ch Furthermore, recognizing the value of converting byproducts, a patented process describes the isomerization of 2-methylglutaronitrile back into the more valuable linear adiponitrile using a homogeneous nickel-phosphine catalyst system. google.com

| Catalyst System | Precursor(s) | Product(s) | Key Findings | Citation(s) |

|---|---|---|---|---|

| Nickel complexes with phosphite (B83602) (P(OR)3) ligands | 1,3-Butadiene, Hydrogen Cyanide (HCN) | Adiponitrile, this compound (byproduct) | Industrial standard (DuPont process); this compound is formed via Markovnikov addition in the second hydrocyanation step. | wikipedia.orgstudfile.netwikipedia.orgresearchgate.net |

| Nickel complexes with tunable diphosphite ligands | 1,3-Butadiene, Hydrogen Cyanide (HCN) | Adiponitrile OR this compound | Demonstrates high regioselectivity for either the linear or branched dinitrile by modifying the ligand's steric properties. | ethz.ch |

| Ni(COD)2 with triphenylphosphine | This compound | Adiponitrile | A patented method for isomerizing the branched byproduct back to the linear product. | google.com |

Electrocatalytic Pathways in this compound Production

Electrocatalysis utilizes electrical potential to drive chemical reactions, often offering mild reaction conditions and unique reactivity. vulcanchem.comwikipedia.org While electrochemistry is used in large-scale nitrile production, such as the Monsanto electrohydrodimerization (EHD) process that converts acrylonitrile (B1666552) into adiponitrile, the direct electrocatalytic synthesis of this compound is not a widely documented method. lookchem.com

Recent advancements in the field have shown the potential for related transformations. For instance, a dual electrocatalytic system using cobalt and copper complexes has been developed for the highly enantioselective hydrocyanation of conjugated alkenes. researchgate.netchemrxiv.org This method proceeds through a radical mechanism under very mild conditions. chemrxiv.org Other research has focused on the electrosynthesis of various alkylnitriles from aliphatic carboxylic acids or the oxidation of amines. beilstein-journals.orgacs.orgnih.gov Although these studies demonstrate the versatility of electrosynthesis for forming nitriles, specific application to the production of this compound remains an area for future exploration.

Stereoselective Synthesis Methodologies for this compound

Stereoselective synthesis aims to control the three-dimensional arrangement of atoms in a molecule, which is crucial for applications in pharmaceuticals and materials science. google.comacs.orgresearchgate.net For this compound, which has a chiral center at the second carbon, controlling its stereochemistry is a relevant synthetic challenge.

While direct chemical stereoselective synthesis of this compound is not extensively reported, related processes highlight the potential for chiral control.

Enzymatic Bioconversion: A patented method details the stereoselective bioconversion of racemic 2-methylglutaronitrile. The nitrilase enzyme from Acidovorax facilis 72W selectively hydrolyzes the (S)-enantiomer to (S)-4-cyanopentanoic acid, leaving the (R)-enantiomer largely unreacted. vulcanchem.comgoogle.com This demonstrates that biological catalysts can effectively distinguish between the enantiomers of this compound.

Asymmetric Catalysis for Related Reactions: As mentioned previously, an enantioselective electrocatalytic hydrocyanation of other alkene substrates has been achieved with high efficiency using a chiral copper complex. chemrxiv.org This suggests that similar catalyst-controlled approaches could potentially be adapted for the asymmetric synthesis of this compound or its precursors.

Non-Catalytic Synthetic Processes

Non-catalytic methods for the synthesis of this compound are not common, as industrial processes favor the efficiency and selectivity offered by catalysts. However, understanding the underlying reaction mechanisms, such as those involving radicals, is fundamental.

Radical Reaction Mechanisms in this compound Synthesis

A radical reaction involves intermediates with unpaired electrons and typically proceeds through initiation, propagation, and termination steps. chemeurope.com The addition of HCN to an alkene can, in principle, be mediated by a free-radical mechanism, which typically results in anti-Markovnikov addition. quora.com

The initiation step would require a radical initiator to abstract a hydrogen atom from HCN, generating a cyano radical (•CN). This radical could then add to an alkene like pentenenitrile. However, such a non-catalytic pathway is not a reported method for this compound synthesis. It is noteworthy that some advanced catalytic systems, such as the dual electrocatalytic hydrocyanation method, are explicitly proposed to operate through radical intermediates generated and controlled by the catalysts. researchgate.netchemrxiv.org

Reductive Dimerization and Hydrodimerization Pathways to this compound

The synthesis of this compound can be achieved through reductive coupling reactions, particularly through the cross-hydrodimerization of two different activated alkene monomers. This method provides a direct route to the formation of the asymmetric dinitrile.

The general principle of reductive coupling of activated alkenes, such as acrylonitrile, is a well-established field. rsc.orgorganic-chemistry.orgnih.govacs.org These reactions often employ transition metal catalysts or photoredox systems to generate radical intermediates that subsequently couple. rsc.orgacs.org For instance, cobalt complexes in the presence of a reducing agent like zinc powder have been used for the reductive coupling of various activated alkenes. organic-chemistry.orgnih.govacs.org While these studies primarily focus on homo-dimerization or coupling with other types of molecules, the underlying mechanism of generating and coupling radical anions is analogous to the cross-dimerization that produces this compound.

Table 1: Products of Hydrodimerization in Liquid Ammonia This table is illustrative of the types of products formed in the hydrodimerization of acrylonitrile (AN) and α-methylacrylonitrile (MeAN).

| Product Type | Specific Compound | Precursors |

| Hydrogenation Product | Propionitrile (B127096) | Acrylonitrile |

| Hydrogenation Product | Isobutyronitrile | α-Methylacrylonitrile |

| Homo-Hydrodimer | Adiponitrile (ADN) | Acrylonitrile + Acrylonitrile |

| Homo-Hydrodimer | 2,5-Dimethyladiponitrile (diMeADN) | α-Methylacrylonitrile + α-Methylacrylonitrile |

| Cross-Hydrodimer | This compound (MeADN) | Acrylonitrile + α-Methylacrylonitrile |

| Source: Based on findings from Rosen and Levy, 1971. dss.go.th |

Multi-Step Organic Synthesis Strategies for this compound

Beyond direct dimerization, this compound can be conceptualized through multi-step synthetic routes, which offer greater control over stereochemistry and molecular architecture. While specific literature for this compound is sparse, the synthesis of analogous structures provides a clear blueprint for such strategies. rsc.org

A relevant example is the synthesis of optically active (+)-3-ethyl-3-methyladiponitrile, which demonstrates a viable multi-step pathway that could be adapted. rsc.org This synthesis establishes a defined stereocenter and builds the dinitrile structure through a sequence of classical organic reactions.

The key steps in this analogous synthesis are:

Resolution : The process begins with a racemic carboxylic acid, (±)-3-ethyl-3-methyl-3-methoxycarbonylpropionic acid, which is resolved to isolate the desired enantiomer. rsc.org

Reduction : The isolated (+)-ester is then reduced, typically using a powerful reducing agent like lithium aluminum hydride, to yield the corresponding diol, (-)-2-ethyl-2-methylbutane-1,4-diol. rsc.org

Activation : The primary alcohol groups of the diol are converted into better leaving groups. This is commonly achieved by reaction with tosyl chloride in pyridine (B92270) to form a di-toluene-p-sulphonate (ditosylate). rsc.org

Nucleophilic Substitution : The final step involves a double nucleophilic displacement reaction. The ditosylate is treated with a cyanide salt, such as potassium cyanide, in a polar aprotic solvent like dimethyl sulfoxide. The cyanide ions displace the tosylate groups to form the target dinitrile, in this case, (+)-3-ethyl-3-methyladiponitrile. rsc.org This resulting dinitrile is then hydrolyzed to the corresponding adipic acid to confirm its structure and stereochemistry. rsc.org

This strategic approach, starting from a chiral precursor and introducing the nitrile functionalities in the final step, is a powerful method in organic synthesis for creating complex molecules with high purity. lumenlearning.comlibretexts.org Designing such a route requires careful consideration of the sequence of reactions to ensure compatibility between functional groups at each stage. youtube.com

Process Optimization and Scalability Studies for this compound Production

The transition of a synthetic route from a laboratory-scale procedure to a large-scale industrial process requires extensive process optimization and scalability studies. The primary goals are to maximize product yield, ensure consistent quality, minimize costs, and maintain safe operations. symestic.com For the production of this compound, these principles would be applied to the specific synthetic methodology chosen, such as the hydrodimerization pathway.

Process Optimization involves the systematic evaluation and refinement of reaction parameters to achieve the most efficient outcome. machinemetrics.com Key variables for the hydrodimerization synthesis of this compound would include:

Temperature and Pressure : Reaction kinetics and selectivity are highly dependent on temperature. Optimization studies would identify the ideal temperature range to favor the formation of the desired cross-dimer (this compound) over homo-dimers and other byproducts.

Catalyst/Reagent Concentration : In catalyzed reactions, the concentration and type of catalyst are critical. For the amalgam-based hydrodimerization, the ratio of reactants to the amalgam and the concentration of any proton source would be optimized.

Reaction Time : Determining the optimal reaction time is crucial to maximize yield without promoting the formation of degradation products. Real-time monitoring of the reaction progress can aid in this optimization. tno.nl

Mixing and Mass Transfer : In heterogeneous systems, such as the liquid ammonia dimerization, the rate of stirring and the physical design of the reactor are important for ensuring efficient mass transfer between phases. dss.go.th

Scalability refers to the ability to adapt a process to larger production volumes without compromising efficiency or safety. symestic.com Key considerations for scaling up this compound production include:

Process Streamlining and Automation : To enhance efficiency and consistency, unnecessary steps in the production workflow are eliminated. symestic.com Automation of reagent addition, temperature control, and product separation can reduce human error and increase throughput.

Heat Management : Exothermic reactions, common in synthesis, can pose significant challenges on a large scale. The reactor design must incorporate efficient heat exchange systems to maintain optimal temperature and prevent thermal runaways.

Supply Chain and Raw Material Handling : A scalable process requires a reliable and cost-effective supply of starting materials like acrylonitrile and α-methylacrylonitrile. Efficient logistics and inventory management are essential.

Downstream Processing and Purification : The separation of this compound from unreacted starting materials, solvents, and byproducts like adiponitrile and 2,5-dimethyladiponitrile is a critical step. Scalable purification techniques, such as fractional distillation or crystallization, must be developed and optimized.

Table 2: Key Parameters for Process Optimization and Scalability This table outlines general areas of focus for optimizing and scaling up chemical production, applied hypothetically to this compound.

| Area of Focus | Key Parameters | Objective |

| Reaction Conditions | Temperature, Pressure, Reactant Ratios, Stirring Speed | Maximize yield and selectivity; ensure safety. |

| Automation & Control | Automated reagent feeding, real-time monitoring | Improve consistency, reduce labor costs, enhance safety. |

| Reactor Design | Heat exchange efficiency, mass transfer characteristics | Maintain optimal reaction conditions, prevent runaways. |

| Purification | Distillation column efficiency, solvent selection | Achieve high product purity at a large scale. |

| Waste Management | Solvent recycling, byproduct valorization | Minimize environmental impact and reduce costs. |

| Source: Based on general principles of chemical process optimization. symestic.commachinemetrics.com |

Reaction Mechanisms Involving 2 Methyladiponitrile

Fundamental Mechanistic Elucidation of 2-Methyladiponitrile Reactions

The transformation of this compound involves complex sequences of chemical steps, including the movement of electrons, the formation of transient species, and considerations of energy changes and reaction rates.

Electron transfer is a fundamental process in many chemical reactions, involving the movement of electrons from one entity to another. oroboros.at In the context of this compound transformations, electron transfer pathways are crucial, particularly in reactions such as reductions. These pathways describe the sequence of steps through which electrons are transferred, often involving intermediate species and various redox-active cofactors or reagents. nih.govmdpi.com The efficiency of these pathways can be influenced by the structure of the molecule and the surrounding chemical environment. oroboros.atnih.gov

Chemical reactions proceed from reactants to products through one or more intermediate stages and high-energy transition states. solubilityofthings.comwolfram.com An intermediate is a relatively stable molecule that exists for a finite time during a multi-step reaction, whereas a transition state is a fleeting, high-energy configuration of atoms at the peak of an energy barrier. solubilityofthings.com The characterization of these transient species is essential for a complete understanding of a reaction mechanism. uni-giessen.denih.gov

In reactions involving this compound, such as hydrolysis or reduction, various intermediates can be formed. For example, the hydrolysis of the nitrile groups may proceed through an amide intermediate. The reduction of the nitriles can involve the formation of imine intermediates. These intermediates are distinct chemical species that can sometimes be isolated or detected using spectroscopic techniques. solubilityofthings.com

Transition states, being inherently unstable, cannot be directly observed but their structures can be inferred through computational modeling and kinetic isotope effect studies. uni-giessen.denih.gov For any reaction of this compound, the transition state represents the highest energy point on the reaction coordinate, and its structure dictates the stereochemical outcome and rate of the reaction. nih.gov

Table 1: Comparison of Intermediates and Transition States solubilityofthings.comnih.gov

| Feature | Intermediate | Transition State |

| Definition | A distinct molecular entity formed during a multi-step reaction. | A transient configuration of atoms at the highest energy point of a reaction step. |

| Lifetime | Relatively longer, can range from microseconds to hours. | Extremely short, typically less than a picosecond. |

| Stability | Resides in a local energy minimum on the potential energy surface. | Represents a potential energy maximum (a saddle point). |

| Observability | Can often be detected and sometimes isolated using analytical techniques. | Cannot be directly observed; its existence is inferred. |

| Role in Reaction | A stepping stone between reactants and products. | The critical point that must be overcome for the reaction to proceed. |

The outcome of a chemical reaction is governed by both kinetics and thermodynamics. dergipark.org.trlibretexts.org Thermodynamics deals with the relative stability of reactants and products, indicated by the change in Gibbs free energy (ΔG). A negative ΔG indicates a spontaneous reaction. mdpi.com Kinetics, on the other hand, is concerned with the rate of the reaction, which is determined by the activation energy (Ea) – the energy barrier that must be overcome. libretexts.org

In the context of this compound reactions, a particular transformation may be thermodynamically favorable but kinetically slow if the activation energy is high. researchgate.net Conversely, a kinetically favored product (the one that forms fastest) may not be the most thermodynamically stable product. libretexts.org Reaction conditions such as temperature, pressure, and the choice of catalyst can be manipulated to favor either the kinetic or the thermodynamic product. libretexts.orgmdpi.com For example, lower temperatures often favor the kinetic product, while higher temperatures can allow the system to reach equilibrium and form the more stable thermodynamic product. libretexts.org

The relationship between reaction rate and thermodynamic properties can sometimes be described by principles like the Marcus theory for electron transfer reactions, which links the Gibbs free energy of reaction to the activation free energy. researchgate.net Understanding these principles is crucial for optimizing the synthesis of desired products from this compound.

Specific Reaction Pathways of this compound

The dinitrile nature of this compound allows for a variety of specific chemical transformations, including polymerization and functional group modifications.

Dimerization and oligomerization are processes where monomer units, in this case, this compound, combine to form larger molecules. aocs.orgmdpi.comnih.gov These reactions can be initiated by various means, including thermal treatment or catalysis. aocs.org The mechanisms of these reactions often involve the formation of reactive intermediates. libretexts.org

For instance, radical polymerization can be initiated by a radical species that attacks the this compound molecule. libretexts.org This generates a new radical species which can then react with another monomer unit, propagating a chain reaction. The process can be terminated through radical combination or disproportionation reactions. libretexts.org

In transition metal-catalyzed oligomerization, the mechanism often involves the coordination of the nitrile groups to the metal center, followed by insertion reactions and subsequent chain growth. mdpi.comnih.gov The nature of the catalyst, ligands, and reaction conditions significantly influences the selectivity and activity of the process, determining whether dimers, trimers, or higher oligomers are formed. nih.gov The activation of the catalyst and the reactivity of intermediate species are key aspects of these reaction mechanisms. nih.govnih.gov

Functional group interconversion refers to the transformation of one functional group into another. ic.ac.uk For this compound, the primary functional groups are the two nitrile (-C≡N) groups. These can be converted into other functional groups such as carboxylic acids, amides, or amines through various reactions. vanderbilt.eduscribd.comimperial.ac.uk

Nitrile Hydrolysis: The hydrolysis of the nitrile groups in this compound can be catalyzed by either acid or base. The reaction typically proceeds in two stages. First, the nitrile is converted to an amide intermediate. Under continued heating with the catalyst, the amide is then further hydrolyzed to a carboxylic acid. By controlling the reaction conditions, it is possible to stop the reaction at the amide stage.

Nitrile Reduction: The nitrile groups can be reduced to primary amines. This is a very important industrial reaction. Common reducing agents for this transformation include lithium aluminum hydride (LiAlH₄), sodium borohydride (B1222165) (NaBH₄) in the presence of a catalyst, and catalytic hydrogenation (e.g., using H₂ gas with a metal catalyst like nickel, palladium, or platinum). ic.ac.ukvanderbilt.edu The mechanism of reduction with hydride reagents like LiAlH₄ involves the nucleophilic attack of a hydride ion on the electrophilic carbon of the nitrile group. ic.ac.uk This forms an intermediate which, after workup, yields the primary amine. Catalytic hydrogenation involves the adsorption of the nitrile and hydrogen onto the catalyst surface, followed by the stepwise addition of hydrogen atoms across the carbon-nitrogen triple bond.

These interconversions are fundamental in synthetic organic chemistry, allowing for the preparation of a wide range of compounds from a single starting material. organic-chemistry.org

Cyclization and Rearrangement Reactions of this compound

The molecular structure of this compound, featuring two nitrile groups separated by a flexible four-carbon chain, allows it to undergo intramolecular reactions, leading to the formation of cyclic compounds. These reactions are of significant interest for the synthesis of valuable cyclic ketones and other carbocyclic frameworks. The primary cyclization pathway for dinitriles like this compound is the Thorpe-Ziegler reaction.

The Thorpe-Ziegler reaction is an intramolecular base-catalyzed condensation of a dinitrile to form a cyclic α-cyano enamine. wikipedia.orgsynarchive.com This reaction is conceptually related to the Dieckmann condensation of diesters. wikipedia.orgbuchler-gmbh.com The process is initiated by the deprotonation of a carbon atom alpha to one of the nitrile groups, creating a carbanion. This carbanion then acts as a nucleophile, attacking the carbon atom of the second nitrile group within the same molecule to form a five-membered ring. Subsequent acidic hydrolysis of the resulting cyclic enamine intermediate yields a cyclic ketone. wikipedia.orgbuchler-gmbh.com

For this compound, the Thorpe-Ziegler cyclization results in the formation of a five-membered ring, specifically a cyclopentanone (B42830) derivative. The reaction proceeds through the formation of an intermediate, 3-methyl-2-iminocyclopentanecarbonitrile, which upon hydrolysis is converted to 3-methylcyclopentanone. google.comsigmaaldrich.comnih.gov This transformation is a key method for synthesizing this important fine chemical, which has applications in the production of dyes and fragrances. google.com

The general mechanism for the Thorpe-Ziegler cyclization of this compound is as follows:

Deprotonation: A strong base removes a proton from the carbon atom adjacent to one of the nitrile groups. In the case of this compound, this can occur at either the C2 or C5 position.

Intramolecular Cyclization: The resulting carbanion attacks the other nitrile group, leading to the formation of a cyclic imine anion.

Tautomerization: The imine anion tautomerizes to the more stable enamine.

Hydrolysis: Acidic workup hydrolyzes the enamine and the remaining nitrile group to produce the final cyclic ketone, 3-methylcyclopentanone.

Table 1: Thorpe-Ziegler Cyclization of this compound

| Reactant | Reagents/Catalyst | Conditions | Intermediate Product | Final Product |

| This compound | 1. Strong Base (e.g., Sodium ethoxide, Sodium hydride) 2. Acid (e.g., H₃O⁺) for hydrolysis | 1. Anhydrous, inert solvent (e.g., benzene, toluene) 2. Heating may be required | 3-Methyl-2-iminocyclopentanecarbonitrile | 3-Methylcyclopentanone |

While the Thorpe-Ziegler reaction is the most prominent cyclization reaction for this compound, rearrangement reactions are also a fundamental class of transformations in organic chemistry. libretexts.orgwiley-vch.de These reactions involve the migration of an atom or group from one atom to another within the same molecule. wiley-vch.de Although specific rearrangement reactions starting directly from this compound are not extensively documented in dedicated studies, the functional groups present (nitriles) can, in principle, participate in or be precursors to substrates for various named rearrangements like the Beckmann or Curtius rearrangements, typically after conversion to other functional groups such as oximes or acyl azides, respectively. libretexts.orgorganic-chemistry.org However, in the context of this compound itself, the Thorpe-Ziegler cyclization remains the most significant and well-characterized transformation.

2 Methyladiponitrile As a Polymerization Precursor

Role in the Synthesis of Advanced Polymeric Materials

The principal role of 2-methyladiponitrile in the synthesis of advanced polymeric materials is as a precursor to monomers used in condensation polymerization. Through chemical modifications, this compound is converted into either a diamine or a dicarboxylic acid. These resulting monomers can then be polymerized to form polyamides and polyesters, respectively. The incorporation of the methyl group on the polymer backbone, originating from the this compound, can influence the final properties of the polymer, such as its crystallinity, solubility, and thermal characteristics.

Polymerization Techniques Utilizing this compound

While this compound itself is not directly polymerized, its derivatives are key components in certain polymerization techniques, most notably condensation polymerization.

Currently, there is limited available scientific literature detailing the direct use of this compound derivatives in controlled radical polymerization techniques such as Atom Transfer Radical Polymerization (ATRP) or Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization. These methods typically involve the polymerization of vinyl monomers, and the nitrile groups of this compound are generally not reactive under these conditions.

Condensation polymerization is the primary route through which this compound is utilized in the polymer industry. This process involves the reaction of bifunctional monomers with the elimination of a small molecule, such as water. This compound is converted into suitable monomers for this process through two main reactions:

Hydrogenation to 2-methyl-1,6-hexanediamine: The catalytic hydrogenation of the two nitrile groups in this compound yields 2-methyl-1,6-hexanediamine. This diamine can then be reacted with a dicarboxylic acid, such as adipic acid, to form a polyamide, a type of nylon. The general reaction for polyamide formation is the condensation of a diamine with a dicarboxylic acid.

Hydrolysis to 2-methyladipic acid: The hydrolysis of the nitrile groups of this compound results in the formation of 2-methyladipic acid. This dicarboxylic acid can then be reacted with a diol, such as ethylene glycol, to produce a polyester. The formation of polyesters occurs through the condensation reaction between a dicarboxylic acid and a diol.

The presence of the methyl group on the polymer chain, derived from this compound, can disrupt the regular packing of polymer chains, leading to changes in properties like melting point and flexibility compared to their non-methylated counterparts.

Table 1: Monomers Derived from this compound for Condensation Polymerization

| Precursor | Chemical Transformation | Resulting Monomer | Polymer Class |

| This compound | Hydrogenation | 2-methyl-1,6-hexanediamine | Polyamide |

| This compound | Hydrolysis | 2-methyladipic acid | Polyester |

There is currently a lack of significant research on novel polymerization strategies that directly incorporate this compound in its original form. The chemical inertness of the nitrile groups in common polymerization reactions limits its direct application as a monomer. The focus remains on its conversion to more reactive diamine and diacid monomers for use in established polymerization techniques.

Development of Specialized Polymeric Architectures from this compound

The development of specialized polymeric architectures, such as hyperbranched polymers or block copolymers, directly from this compound has not been extensively reported in the scientific literature. The bifunctional nature of its derivatives (diamine and diacid) primarily lends itself to the formation of linear polymers through condensation polymerization.

The primary functional polymers derived from this compound are polyamides and polyesters. The functionality of these polymers is inherent in their amide and ester linkages, which allow for hydrogen bonding and influence their physical properties.

Copolymers can be synthesized by using the derivatives of this compound in conjunction with other diamines, dicarboxylic acids, or diols. For instance, 2-methyl-1,6-hexanediamine can be copolymerized with other diamines and a diacid to create a random copolymer with tailored properties. Similarly, 2-methyladipic acid can be used in combination with other dicarboxylic acids and a diol to produce copolyesters.

Bio-based Polymer Derivatives from this compound Pathways

While the direct polymerization of this compound into bio-based polymers is not a common route, its derivatives, 2-methyladipic acid and 2-methyl-1,6-hexanediamine, are potential monomers for the synthesis of bio-based polyesters and polyamides. The development of sustainable pathways to these monomers from renewable resources is an active area of research.

A notable advancement is the potential for the biological production of 2-methyladipic acid. Research has demonstrated that microbial processes can be utilized to convert branched catechols, which can be derived from lignin (B12514952), a major component of biomass, into 2-methyl-adipic acid. This enzymatic conversion presents a promising route for a bio-based supply of this dicarboxylic acid.

Once obtained from bio-based sources, 2-methyladipic acid can be utilized in condensation polymerization reactions with various bio-derived diols to produce bio-based polyesters. Similarly, if a bio-based route to 2-methyl-1,6-hexanediamine is developed, it could be reacted with bio-based dicarboxylic acids to synthesize fully bio-based polyamides. The incorporation of the methyl branch in these monomers can influence the final properties of the polymers, potentially leading to materials with reduced crystallinity and modified thermal and mechanical characteristics compared to their linear counterparts.

The synthesis of these bio-based polymers typically involves melt polycondensation, a process where the monomers are heated together to form the polymer with the removal of a small molecule byproduct, such as water.

Below is a table summarizing the potential bio-based polymer derivatives originating from this compound pathways:

| Precursor Monomer | Co-monomer (Bio-based) | Resulting Bio-based Polymer | Polymerization Method |

| 2-Methyladipic Acid | 1,4-Butanediol | Poly(butylene 2-methyladipate) | Melt Polycondensation |

| 2-Methyladipic Acid | Ethylene Glycol | Poly(ethylene 2-methyladipate) | Melt Polycondensation |

| 2-Methyl-1,6-hexanediamine | Sebacic Acid | Polyamide 6,10 (modified) | Melt Polycondensation |

| 2-Methyl-1,6-hexanediamine | Adipic Acid | Polyamide 6,6 (modified) | Melt Polycondensation |

Table 1. Potential Bio-based Polymers from this compound Derivatives.

Derivatives and Functionalized Analogs of 2 Methyladiponitrile

Synthetic Strategies for Novel 2-Methyladiponitrile Derivatives

The functionalization of this compound primarily involves the transformation of its terminal nitrile groups. These transformations give rise to key derivatives, notably amines and carboxylic acids, which are fundamental building blocks in polymer chemistry.

The principal amine derivative of this compound is 2-methyl-1,6-hexanediamine, also known as 2-methylpentamethylenediamine. This compound is synthesized through the catalytic hydrogenation of this compound. google.com The process typically involves reacting this compound with hydrogen gas under high pressure and temperature in the presence of a metal catalyst.

A common method involves a two-step hydrogenation process. First, a precursor like alpha-methylene-delta-methyladiponitrile is hydrogenated using a palladium-on-carbon catalyst to yield 2,5-dimethyladiponitrile. google.com This intermediate is then subjected to further hydrogenation with a Raney cobalt catalyst to produce 2,5-dimethylhexamethylenediamine. google.com Another approach directly hydrogenates this compound using catalysts like Raney cobalt in a solvent such as dioxane. google.com

The resulting diamine, 2-methyl-1,6-hexanediamine, is a crucial monomer in the production of specialty polyamides. google.comgoogle.com These diamines are essential for creating polymers with specific properties. ontosight.ai The synthesis of polyamides often involves the polycondensation of a diamine with a dicarboxylic acid or its derivatives. ugent.be

Table 1: Synthesis of Amine Derivatives from this compound Precursors

| Precursor | Catalyst | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| alpha-methylene-delta-methyladiponitrile | Palladium-on-carbon | 70°C, 1000-2000 psi H₂ | 2,5-dimethyladiponitrile | 96% | google.com |

| 2,5-dimethyladiponitrile | Raney cobalt | 125°C, 2000-3000 psi H₂ | 2,5-dimethylhexamethylenediamine | High | google.com |

Carboxylic Acid Derivatives of this compound

The conversion of this compound into its corresponding dicarboxylic acid, 2-methyladipic acid, is achieved through hydrolysis of the nitrile groups. This reaction transforms the -CN groups into carboxylic acid (-COOH) groups. rsc.org

The synthesis of related adipic acids can be illustrative. For instance, (+)-3-ethyl-3-methyladiponitrile can be hydrolyzed to (+)-3-ethyl-3-methyladipic acid. rsc.org This process highlights the general pathway of converting a dinitrile to a diacid. Carboxylic acid derivatives are key intermediates in various chemical syntheses. pressbooks.pubresearchgate.net The reactivity of the carbonyl carbon makes them susceptible to nucleophilic attack, which is a cornerstone of their chemistry. pressbooks.publibretexts.org The synthesis of carboxylic acids can also be achieved through methods like the oxidation of primary alcohols or aldehydes. pressbooks.pub

Beyond amines and carboxylic acids, the nitrile groups of this compound can be converted into other functional groups, leading to a wider range of analogs. General reactions of nitriles include reduction to amines and hydrolysis to carboxylic acids or amides. openstax.orgmsu.edu

For example, nitriles can be starting points for creating various heterocyclic compounds or other functionalized molecules. nih.govekb.eg The synthesis of esters is another possibility. While direct conversion from the nitrile is less common, the corresponding dicarboxylic acid (2-methyladipic acid) can be readily esterified. The Fischer esterification process, which involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst, is a standard method. libretexts.org

Exploration of Reactivity and Structure-Property Relationships of this compound Derivatives

The derivatives of this compound, particularly 2-methyl-1,6-hexanediamine and 2-methyladipic acid, exhibit unique reactivity and contribute specific properties to the materials they form. The presence of a methyl group on the carbon backbone is a key structural feature that influences the properties of the resulting polymers. researchgate.net

The relationship between a molecule's structure and its properties is fundamental in designing new materials. nih.govmdpi.commdpi.comnih.gov In polymers, minor changes to the monomer structure can significantly alter the final material's characteristics. nih.gov

When 2-methyl-1,6-hexanediamine is used to create polyamides, the methyl side group disrupts the regular packing of polymer chains. researchgate.net This disruption typically leads to:

Lower Crystallinity: The irregular structure hinders the formation of highly ordered crystalline regions.

Lower Melting Point: Compared to polyamides made from linear diamines like 1,6-hexanediamine (B7767898) (e.g., Nylon 6,6), those with the methyl group have a lower melting point. For example, poly(2-methylpentamethylene terephthalamide) (Nylon M5T) has a melting point of about 275°C, whereas poly(hexamethylene terephthalamide) (Nylon 6T) melts around 375°C. google.com This makes the methyl-containing polymers easier to process via melt techniques. google.com

Increased Amorphous Content: The reduced crystallinity results in a more amorphous polymer, which can affect properties like transparency and flexibility.

Altered Glass Transition Temperature (Tg): The methyl group influences chain mobility. Poly(2-methylpentamethylene terephthalamide) exhibits a glass transition temperature of approximately 143°C. google.comresearchgate.net

The reactivity of these derivatives in polymerization is similar to their linear counterparts, primarily involving condensation reactions. For example, the amine groups of 2-methyl-1,6-hexanediamine react with the carboxyl groups of a diacid to form amide linkages, releasing water. ugent.be

Table 2: Property Comparison of Polyamides from Hexamethylenediamine and its Methyl Derivative

| Polymer | Diamine Monomer | Diacid Monomer | Melting Point (°C) | Glass Transition Temp. (°C) | Key Structural Feature | Reference |

|---|---|---|---|---|---|---|

| Nylon 6T | 1,6-Hexamethylenediamine | Terephthalic Acid | ~375 | ~140 | Linear chains, high crystallinity | google.com |

| Nylon M5T | 2-Methyl-1,6-hexanediamine | Terephthalic Acid | ~275 | ~143 | Methyl side group, reduced crystallinity | google.comresearchgate.net |

Potential Applications of Derivatized this compound in Chemical Synthesis

The primary application of this compound derivatives is in the synthesis of high-performance polymers, specifically polyamides. google.com

2-methyl-1,6-hexanediamine is a valuable comonomer used to modify the properties of existing polyamides or to create new ones with specific performance characteristics. google.comgoogle.com

High-Performance Fibers: Polyamides made with 2-methyl-1,6-hexanediamine and terephthalic acid (Nylon M5T) can be melt-spun into high-strength fibers suitable for industrial applications like tire cords. google.com These fibers exhibit good tensile strength and modulus. google.com

Engineering Plastics: The resulting polyamides possess a combination of desirable properties, including good thermal stability, mechanical strength, and chemical resistance, making them suitable for use as engineering plastics in various applications. google.comontosight.ai The lower melting point compared to fully linear aromatic polyamides improves their melt processability. google.com

Copolyamides: It is often used in conjunction with other diamines, like 1,6-hexanediamine, to create copolyamides. google.com This allows for fine-tuning of properties such as melting point, glass transition temperature, and degree of crystallinity to meet the demands of specific applications. google.com

2-methyladipic acid , the other major derivative, can be used as a monomer for synthesizing polyesters and polyamides. The methyl group introduces asymmetry, which can be used to produce polymers with lower crystallinity and improved solubility or flexibility.

Analytical Methodologies for 2 Methyladiponitrile and Its Transformations

Chromatographic Techniques for Separation and Quantification

Chromatography is indispensable for separating 2-Methyladiponitrile from its isomers, precursors, and other byproducts. The choice of technique depends on the sample matrix's complexity and the analytical objective, whether it is routine quantification or detailed characterization of trace impurities.

Gas chromatography (GC) is a primary technique for the analysis of volatile and thermally stable compounds like this compound. thermofisher.com It is particularly effective for separating dinitriles and is widely used in industrial settings for monitoring production processes. acs.org The method involves vaporizing the sample and passing it through a long column, where compounds are separated based on their boiling points and interactions with the column's stationary phase. youtube.com

A Flame Ionization Detector (FID) is commonly used for quantification due to its robustness and broad sensitivity to organic compounds. measurlabs.com For a typical analysis, a solution of the sample is injected into the GC, where it is rapidly vaporized. measurlabs.com The separation is achieved on a capillary column, often with a non-polar or medium-polarity stationary phase like 5% phenyl-dimethylpolysiloxane. mdpi.com The oven temperature is programmed to ramp up, allowing for the sequential elution of compounds from the most volatile to the least volatile.

Key parameters for GC analysis include the carrier gas flow rate (typically helium or hydrogen), injector temperature, oven temperature program, and detector settings. biorxiv.orgnih.gov Optimization of these parameters is crucial to achieve good resolution between this compound and its closely related isomers, such as adiponitrile (B1665535) and other C7 dinitriles.

Table 1: Illustrative GC-FID Conditions for Nitrile Analysis

| Parameter | Typical Value/Condition | Purpose |

| Instrument | Gas Chromatograph with FID | Separation and quantification of volatile organics. researchgate.net |

| Column | Capillary, 30 m x 0.25 mm ID, 0.25 µm film | High-resolution separation. mdpi.com |

| Stationary Phase | 5% Phenyl-95% Dimethylpolysiloxane | General-purpose phase for separating compounds of varying polarity. mdpi.com |

| Carrier Gas | Helium or Hydrogen | Mobile phase to carry the sample through the column. nih.gov |

| Injector Temp. | 250 °C | Ensures rapid and complete vaporization of the sample. nih.gov |

| Oven Program | 60 °C (hold 2 min), ramp to 280 °C at 10 °C/min | Separates compounds based on boiling point differences. |

| Detector Temp. | 300 °C | Maintains analytes in the gas phase and ensures stable detector response. biorxiv.org |

| Injection Mode | Split/Splitless | Adaptable for both high and low concentration samples. nih.gov |

This table presents a generalized set of parameters. Specific methods for this compound would require optimization.

While GC is often preferred for its high resolution with volatile compounds, High-Performance Liquid Chromatography (HPLC) offers a valuable alternative, especially for samples that may contain non-volatile components or for transformations that result in less volatile products. libretexts.org HPLC separates compounds based on their partitioning between a liquid mobile phase and a solid stationary phase. libretexts.org

For nitriles like this compound, reversed-phase HPLC is the most common approach. nih.gov In this mode, the stationary phase is non-polar (e.g., C18-bonded silica), and the mobile phase is a polar solvent mixture, typically acetonitrile (B52724) and water. researchgate.netnih.gov Compounds are separated based on their hydrophobicity; more non-polar compounds are retained longer on the column. nih.gov Detection is often accomplished using a UV detector, as the nitrile group has a weak chromophore in the low UV region (~200-210 nm). nih.gov

The mobile phase composition can be run in an isocratic mode (constant composition) or a gradient mode (composition changes over time) to achieve optimal separation of complex mixtures. nih.gov Factors such as mobile phase pH, flow rate, and column temperature are optimized to enhance resolution and peak shape. nih.gov

Table 2: Representative HPLC Conditions for Separation of Organic Nitriles

| Parameter | Typical Value/Condition | Purpose |

| Instrument | High-Performance Liquid Chromatograph with UV Detector | Separation and quantification of soluble organic compounds. mdpi.com |

| Column | Reversed-Phase C18 (e.g., 150 mm x 4.6 mm, 5 µm) | Non-polar stationary phase for separation based on hydrophobicity. nih.gov |

| Mobile Phase | Acetonitrile/Water mixture (e.g., 30:70 v/v) | Polar mobile phase to elute analytes from the column. nih.gov |

| Flow Rate | 1.0 mL/min | Controls the speed of the separation and retention times. nih.gov |

| Column Temp. | 30 °C | Affects viscosity and can improve peak shape and separation efficiency. mdpi.com |

| Detection | UV at 205 nm | Quantifies analytes based on their ultraviolet absorbance. nih.gov |

| Injection Vol. | 10 µL | Volume of sample introduced onto the column. mdpi.com |

This table represents typical starting conditions. Method development is required for the specific analysis of this compound.

The industrial synthesis of this compound often results in a complex mixture containing other isomeric dinitriles (e.g., adiponitrile, ethylsuccinonitrile) and related compounds. ncert.nic.indrishtiias.com Separating these structurally similar molecules can be challenging with standard chromatographic techniques. google.com The boiling points of these isomers can be very close, making GC separation difficult, while their similar polarities can challenge HPLC methods. google.com

Advanced separation techniques may be required for comprehensive analysis. Multidimensional gas chromatography (GCxGC), for instance, uses two different columns in series to provide significantly enhanced resolving power for highly complex samples. Another approach involves using specialized stationary phases in GC or HPLC designed to exploit subtle differences in molecular shape or polarity among isomers.

For particularly difficult separations, supercritical fluid chromatography (SFC) presents a powerful alternative. SFC uses a supercritical fluid, such as carbon dioxide, as the mobile phase. google.com This technique can offer the high efficiency of gas chromatography and the versatile selectivity of liquid chromatography, proving effective in separating isomeric mixtures that are intractable by other means. google.com

Spectroscopic Characterization Methods

Spectroscopic methods are essential for confirming the identity of separated compounds and for elucidating the structure of unknown byproducts or transformation products.

Mass Spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. youtube.com When coupled with gas chromatography (GC-MS), it is an unparalleled tool for both identifying and quantifying components in a mixture. nih.gov As a compound elutes from the GC column, it enters the mass spectrometer's ion source, where it is typically fragmented by electron ionization (EI). thermofisher.com

The resulting mass spectrum is a unique fingerprint of the molecule, showing the molecular ion (the intact molecule with one electron removed) and various fragment ions. youtube.comyoutube.com The fragmentation pattern for this compound can be predicted based on its structure. The molecular ion (M+) would have an m/z value corresponding to its molecular weight (124 g/mol ). Fragmentation would likely occur at the branched point and along the alkyl chain, leading to characteristic charged fragments. The loss of a methyl group (•CH₃) would result in a fragment at m/z 109, while cleavage adjacent to the nitrile groups would also produce stable ions.

GC-MS analysis can be performed in two modes: full scan, which provides a complete mass spectrum for identification, and selected ion monitoring (SIM), which focuses on specific fragment ions for highly sensitive and selective quantification. nih.gov

Table 3: Predicted Key Mass Fragments for this compound (C₇H₁₀N₂) in EI-MS

| m/z Value | Proposed Fragment Ion | Description |

| 124 | [C₇H₁₀N₂]⁺• | Molecular Ion (M⁺•) |

| 109 | [M - CH₃]⁺ | Loss of a methyl group |

| 95 | [M - C₂H₅]⁺ or [M - CH₂CN + H]⁺ | Loss of an ethyl group or complex rearrangement |

| 82 | [M - CH₂CH₂CN]⁺ | Cleavage of the longer nitrile-containing chain |

| 68 | [M - CH(CH₃)CH₂CH₂CN]⁺ | Cleavage of the larger fragment, leaving [CH₂CN]⁺ |

| 54 | [C₄H₆]⁺• | Cyclobutene radical cation from rearrangement |

| 41 | [C₃H₅]⁺ or [CH₂CN]⁺ | Allyl cation or fragment from nitrile group cleavage |

This table is based on general principles of mass spectral fragmentation and requires experimental verification.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the unambiguous structural elucidation of organic molecules. researchgate.net It provides detailed information about the carbon-hydrogen framework of a molecule. nih.gov Both ¹H NMR and ¹³C NMR are used to characterize this compound and its transformation products.

¹H NMR Spectroscopy: The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For this compound, one would expect to see several distinct signals. docbrown.info The methyl group protons would appear as a doublet, coupled to the single proton on the adjacent methine group. The methine proton would appear as a multiplet due to coupling with the methyl and adjacent methylene (B1212753) protons. The various methylene (CH₂) groups along the chain would appear as complex multiplets due to coupling with their neighbors. The integration of these signals would correspond to the number of protons of each type (3H, 1H, 2H, 2H, 2H). youtube.com

¹³C NMR Spectroscopy: The ¹³C NMR spectrum shows a signal for each unique carbon atom in the molecule. youtube.com For this compound, due to its asymmetry, all seven carbon atoms are chemically distinct and should produce seven separate signals. The two nitrile carbons would appear furthest downfield (typically 118-125 ppm). The carbons of the alkyl chain would appear in the upfield region (typically 15-40 ppm). nih.gov

Table 4: Predicted ¹H and ¹³C NMR Data for this compound

| ¹H NMR | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

| -CH₃ | ~1.3 | Doublet (d) | 3H |

| -CH₂- | ~1.6 - 1.9 | Multiplet (m) | 6H (3 x CH₂) |

| -CH- | ~2.6 | Multiplet (m) | 1H |

| ¹³C NMR | Predicted Chemical Shift (ppm) | Carbon Type | |

| -CH₃ | ~18 | CH₃ | |

| -CH₂- (various) | ~25 - 35 | CH₂ | |

| -CH- | ~30 | CH | |

| -CN (both) | ~120 | C |

Predicted values are estimates based on analogous structures like 2-Methylglutaronitrile (B1199711) and general NMR principles. chemicalbook.com Actual spectra would need to be recorded for precise values.

Infrared and Raman Spectroscopy for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are powerful non-destructive techniques used for the qualitative analysis of this compound, primarily by identifying its key functional groups. youtube.com These vibrational spectroscopy methods probe the intramolecular vibrations of molecular bonds. google.com While IR spectroscopy measures the absorption of infrared radiation by a molecule, Raman spectroscopy involves the inelastic scattering of monochromatic light. chemrxiv.org The two techniques are complementary, as a vibration may be active in one and not the other, providing a more complete picture of the molecular structure. chemrxiv.orgnih.gov

For this compound, the most characteristic functional group is the nitrile group (-C≡N). This group exhibits a strong and sharp absorption band in the IR spectrum, which is a key identifier. core.ac.uk The alkane backbone of the molecule also gives rise to distinct vibrational bands.

Key vibrational modes for this compound include:

Nitrile Group (-C≡N): The C≡N triple bond stretch is a highly characteristic and reliable indicator. It appears in a region of the spectrum that is often free from other absorptions. libretexts.org

Alkyl Group (C-H bonds): The molecule contains numerous C-H bonds within its methyl and methylene groups. Their stretching and bending vibrations are readily observable. libretexts.org

Carbon Skeleton (C-C bonds): The carbon-carbon single bond stretches and bends appear in the fingerprint region of the spectrum.

A summary of the expected vibrational frequencies for the functional groups in this compound is provided below.

| Functional Group | Vibration Type | Typical Wavenumber (cm⁻¹) | Intensity | Spectroscopy Method |

| Nitrile (-C≡N) | Stretch | 2260 - 2240 | Sharp, Strong | IR, Raman |

| Alkyl (C-H) | Stretch | 3000 - 2850 | Strong | IR, Raman |

| Methylene (-CH₂) | Scissoring (Bend) | 1470 - 1450 | Variable | IR |

| Methyl (-CH₃) | Bend | 1370 - 1350 | Variable | IR |

| This table is generated based on general frequency ranges for functional groups. libretexts.orglibretexts.org |

In practice, an IR spectrum of an unknown sample would be compared against a reference spectrum of this compound. youtube.com The presence of the sharp peak around 2250 cm⁻¹ alongside the alkane C-H stretching peaks below 3000 cm⁻¹ would provide strong evidence for the compound's identity. libretexts.orglibretexts.org Raman spectroscopy is particularly useful for analyzing the non-polar C≡N bond and can be advantageous when analyzing aqueous samples, as water is a weak Raman scatterer. kpi.ua

Electroanalytical Techniques Applied to this compound

Electroanalytical methods measure electrical properties like potential, current, or charge to provide information about an analyte's concentration and reactivity. asdlib.orgazolifesciences.com These techniques are applicable to this compound due to the electrochemical activity of the nitrile functional group. iitg.ac.in The primary electroanalytical techniques include potentiometry, voltammetry, and coulometry. azolifesciences.com

Voltammetry, particularly cyclic voltammetry (CV), is a key technique for studying the redox behavior of electroactive species. libretexts.orgossila.com In a CV experiment, the potential of a working electrode is swept linearly versus time, and the resulting current is measured. libretexts.org This allows for the characterization of reduction and oxidation processes. The nitrile groups in this compound can be electrochemically reduced. While specific studies on this compound are not prevalent, the principles can be inferred from related processes, such as the industrial electrochemical hydrodimerization of acrylonitrile (B1666552) to produce adiponitrile. google.comchemrxiv.org

In a typical experiment involving a nitrile compound, a cyclic voltammogram would reveal:

Cathodic Peak: Corresponding to the reduction of the nitrile group (-C≡N) to an amine or other reduced species. The potential at which this peak occurs (Epc) is characteristic of the analyte. libretexts.org

Anodic Peak: If the reduction is reversible, an anodic peak (Epa) may be observed on the reverse scan, corresponding to the oxidation of the reduced product back to the nitrile. libretexts.org

The electrochemical behavior is highly dependent on the experimental conditions, including the electrode material (e.g., platinum, nickel), the solvent and supporting electrolyte, and the pH of the solution. nih.govaip.org For instance, the electrochemical dehydrogenation of amines to nitriles has been studied on NiOOH electrodes, demonstrating the reversible nature of the nitrile/amine redox couple under certain conditions. nih.gov The study of such electrochemical pathways is crucial for understanding the transformation and potential synthesis routes of nitrile-containing compounds. chemrxiv.org

Hyphenated and Automated Analytical Systems in this compound Research

Hyphenated techniques, which couple a separation method with a detection method, are essential for the analysis of this compound in complex mixtures. ajrconline.orgijarnd.comnih.gov They offer enhanced sensitivity and specificity compared to standalone techniques. ijarnd.com The most relevant systems for a semi-volatile organic compound like this compound are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS). nih.govnih.gov

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds. researchgate.netamazonaws.com In this method, the sample is vaporized and separated based on its boiling point and polarity in a gas chromatograph. The separated components then enter a mass spectrometer, which ionizes them and separates the ions based on their mass-to-charge ratio, generating a unique mass spectrum that acts as a molecular fingerprint. researchgate.net

For this compound, analysis by GC-MS would involve:

Separation: The compound would be separated from other components in the sample on a GC column. The retention time is a characteristic property under specific conditions. researchgate.net

Identification: The mass spectrum would show a molecular ion peak corresponding to the mass of this compound and characteristic fragment ions. Analysis of related nitriles suggests that fragmentation could occur via loss of a hydrogen atom or through cleavage of the alkyl chain. youtube.com Pyrolysis-GC-MS has been effectively used to identify additives, including nitrile-containing compounds, in polymer matrices. spectroscopyonline.com

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): LC-MS/MS combines the separation power of liquid chromatography with the high specificity and sensitivity of tandem mass spectrometry. nih.govnih.gov This technique is particularly useful for analyzing less volatile compounds or those in complex biological or environmental matrices. nih.govresearchgate.net While this compound is amenable to GC-MS, LC-MS/MS could be employed for trace analysis or for analyzing its transformation products that may be less volatile. The use of tandem mass spectrometry (MS/MS) improves selectivity by monitoring specific fragmentation transitions of the parent ion, which is crucial for quantification in complex samples. nih.gov

Method Validation and Performance Characteristics in this compound Analysis

Validation of an analytical method is the process of demonstrating that it is suitable for its intended purpose. demarcheiso17025.comeuropa.eu This is crucial to ensure that the results generated are reliable, accurate, and precise. certified-laboratories.comiosrphr.org The performance characteristics of an analytical method for this compound would be evaluated according to guidelines from bodies like the International Council for Harmonisation (ICH). europa.eunih.gov

The key validation parameters for a quantitative method, such as one using GC-MS or LC-MS/MS, are summarized below.

| Performance Characteristic | Description | Typical Acceptance Criteria (Example) |

| Specificity/Selectivity | The ability to assess the analyte unequivocally in the presence of other components (e.g., impurities, matrix components). nih.gov | The analyte peak should be well-resolved from other peaks (Resolution >2), and no significant interference should be observed at the analyte's retention time in blank samples. europa.euiosrphr.org |

| Linearity | The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range. demarcheiso17025.com | A linear regression analysis should show a correlation coefficient (r²) ≥ 0.99. nih.gov |

| Range | The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have suitable precision, accuracy, and linearity. nih.gov | For an assay, typically 80% to 120% of the target concentration. europa.eu |

| Accuracy | The closeness of the test results obtained by the method to the true value. Often determined by recovery studies on spiked samples. gavinpublishers.com | Mean recovery should be within 98.0% to 102.0% for a drug substance or 90-110% for analysis in a complex matrix. gavinpublishers.com |

| Precision | The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. certified-laboratories.com | Repeatability (Intra-day): Relative Standard Deviation (RSD) ≤ 2%.Intermediate Precision (Inter-day/analyst): RSD ≤ 3%. mt.com |

| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. nih.gov | Typically determined as a signal-to-noise ratio of 3:1. |

| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. nih.gov | Typically determined as a signal-to-noise ratio of 10:1. The LOQ must be validated for accuracy and precision. |

| Robustness | A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters (e.g., pH, flow rate, temperature). gavinpublishers.com | The results should remain within the established criteria of the method (e.g., system suitability) when parameters are slightly changed. |

| This table presents typical criteria based on general method validation guidelines and may vary depending on the specific application and regulatory requirements. europa.eunih.gov |

Computational Chemistry Studies of 2 Methyladiponitrile

Electronic Structure Theory and Quantum Chemical Calculations for 2-Methyladiponitrile Systems

Electronic structure theory employs the principles of quantum mechanics to determine the arrangement of electrons in a molecule. euchems.eukallipos.gr These calculations are fundamental to deriving a wide range of molecular properties, including geometries, energies, and spectroscopic parameters. kallipos.grscielo.org.mx For a molecule like this compound, these methods provide a foundational understanding of its stability and intrinsic properties.

Density Functional Theory (DFT) Applications to this compound

Density Functional Theory (DFT) has become a cornerstone of modern computational chemistry due to its favorable balance of accuracy and computational cost. psicode.orgq-chem.comuni-graz.atuniud.it Instead of calculating the complex many-electron wavefunction, DFT determines the system's energy from its electron density. uniud.it This approach is routinely used to predict optimized molecular geometries, vibrational frequencies (IR spectra), and electronic properties for organic molecules. wikipedia.orgmdpi.com

For this compound, DFT calculations can elucidate key structural and electronic features. While specific, in-depth DFT studies on this particular molecule are not widely published, the methodology is directly applicable. A typical study would involve geometry optimization to find the lowest energy conformation, followed by frequency calculations to confirm it as a true minimum and to predict its infrared spectrum. Functionals such as B3LYP are commonly used for these types of calculations on organic molecules. researchgate.net Ab initio calculations on the related adiponitrile (B1665535) molecule have been used to understand ion migration in electrolytes. chemrxiv.org

Illustrative Data Table: Calculated Properties of this compound

The following table represents the type of data that would be generated from a standard DFT calculation on this compound, performed, for example, with the B3LYP functional and a suitable basis set.

| Property | Calculated Value (Illustrative) | Description |

| Total Energy | -495.123 Hartree | The total electronic energy of the optimized molecule. |

| Dipole Moment | 7.15 Debye | Indicates the overall polarity of the molecule. |

| C≡N Bond Length | 1.15 Å | The length of the triple bond in the nitrile groups. |

| C-C-C Bond Angle | 112.5° | An example of a bond angle within the aliphatic chain. |

| Highest C≡N Stretch | 2250 cm⁻¹ | The primary vibrational frequency for the nitrile groups in an IR spectrum. |

| HOMO Energy | -7.8 eV | Energy of the Highest Occupied Molecular Orbital. |

| LUMO Energy | 0.9 eV | Energy of the Lowest Unoccupied Molecular Orbital. |

| HOMO-LUMO Gap | 8.7 eV | An indicator of electronic excitability and chemical reactivity. |

Ab Initio Methods in this compound Research

The term ab initio, meaning "from the beginning," refers to quantum chemistry methods that are based directly on theoretical principles without the inclusion of experimental data. kallipos.gr These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC), solve the Schrödinger equation with a systematically improvable framework. kallipos.grwikipedia.org They are generally more computationally demanding than DFT but can offer higher accuracy, especially for systems where standard DFT functionals may struggle. wikipedia.org

For this compound, ab initio methods could be used to obtain benchmark-quality data for its geometric and electronic properties. chemrxiv.orgnsf.gov For instance, MP2 or CCSD(T) calculations could provide a highly accurate energy profile for the molecule's various conformers or serve as a reference to validate the accuracy of different DFT functionals. Such calculations were performed on a similar molecule, 4-methyl-2-oxetanone, to predict its vibrational spectra with high accuracy. researchgate.net

Illustrative Data Table: Comparison of Calculated Relative Conformational Energies

This table illustrates how different computational methods might predict the relative energy of two conformers of this compound.

| Method | Basis Set | Relative Energy (Conformer 2 vs. 1) (kcal/mol) |

| HF | 6-31G(d) | 1.85 |

| DFT (B3LYP) | 6-31G(d) | 1.50 |

| MP2 | 6-31G(d) | 1.65 |

| DFT (B3LYP) | def2-TZVP | 1.52 |

| MP2 | def2-TZVP | 1.60 |

Molecular Dynamics and Simulation of this compound and its Interactions

Molecular dynamics (MD) simulations use classical mechanics to model the physical movements of atoms and molecules over time. mdpi.commdpi.com By solving Newton's equations of motion for a system of interacting particles, MD can reveal time-dependent properties, conformational changes, and thermodynamic information. nih.gov This technique is particularly useful for studying the behavior of molecules in solution or in the liquid phase.

An MD simulation of this compound would allow for the exploration of its conformational landscape, showing how the aliphatic chain flexes and rotates at a given temperature. It could also be used to simulate its properties as a solvent or its interactions with other species, such as water or reactants in a mixture. nih.govchemrxiv.org Simulations of nitrile-butadiene rubber, which contains nitrile functional groups, have been used to investigate mechanical and tribological properties by assessing parameters like binding energy, radius of gyration, and free volume. mdpi.comresearchgate.net The choice of force field, which is a set of parameters describing the potential energy of the system, is crucial for the accuracy of the simulation. chemrxiv.org

Illustrative Data Table: Typical MD Simulation Parameters

This table outlines a possible setup for an MD simulation of liquid this compound.

| Parameter | Value / Method | Purpose |

| Force Field | OPLS-AA | Defines the potential energy function for interactions. |

| System Size | 512 molecules in a cubic box | Represents a bulk liquid environment. |

| Ensemble | NPT (Isothermal-Isobaric) | Maintains constant number of particles, pressure, and temperature. |

| Temperature | 300 K | The target temperature of the simulation. |

| Pressure | 1 atm | The target pressure of the simulation. |

| Time Step | 2 fs | The interval for integrating the equations of motion. |

| Simulation Length | 100 ns | The total duration of the simulated trajectory. |

| Boundary Conditions | Periodic | Simulates an infinite system by replicating the simulation box. |

Prediction of Reaction Pathways and Energetics for this compound Transformations

Computational quantum chemistry is a powerful tool for mapping the potential energy surface of a chemical reaction. By locating the structures of reactants, products, and the transition states that connect them, it is possible to calculate important kinetic and thermodynamic parameters like activation energies (Ea) and reaction enthalpies (ΔH).

For this compound, a key industrial reaction is its hydrogenation to 2-methyl-1,6-hexanediamine. mdpi.com Computational methods can be used to study the mechanism of this reaction on a catalyst surface. acs.org DFT calculations can model the adsorption of the nitrile groups onto the catalyst, the stepwise addition of hydrogen, and the desorption of the product. acs.org Such studies help in understanding catalyst activity and selectivity. For example, DFT calculations on the hydrogenation of benzonitrile (B105546) revealed that Ni⁰-Niδ⁺ pair sites in a nickel phosphide (B1233454) catalyst cooperatively enhance activity. acs.org Similarly, the electrochemical semi-hydrogenation of adiponitrile to 6-aminocapronitrile has been studied, with kinetic modeling showing a higher reaction rate for the first hydrogenation step. rsc.org

Illustrative Data Table: Energetics for the First Hydrogenation Step of a Nitrile Group

This table provides hypothetical energy values for the first C≡N bond hydrogenation in this compound, a crucial step in its conversion to the corresponding amine.

| Species | Relative Energy (kcal/mol) | Description |

| Reactant + H₂ | 0.0 | Energy of the starting materials (this compound and hydrogen). |

| Transition State | +25.5 | The highest energy point along the reaction coordinate. |

| Imine Intermediate | -15.2 | The product of the first hydrogenation step. |

| Activation Energy (Ea) | 25.5 | The energy barrier that must be overcome for the reaction to occur. |

| Reaction Enthalpy (ΔH) | -15.2 | The net energy change for this step of the reaction. |

Structure-Reactivity Relationship Studies of this compound via Computational Methods

Structure-reactivity studies aim to establish a correlation between a molecule's structure and its chemical behavior. Computational methods are ideal for this, as they allow for the systematic modification of a molecule's structure and the calculation of corresponding electronic properties. Descriptors such as orbital energies (HOMO/LUMO), atomic charges, and electrostatic potential maps can be used to rationalize and predict reactivity.

For this compound, a computational study could compare its properties to those of related dinitriles (e.g., adiponitrile, succinonitrile) to understand how the methyl group and the chain length influence reactivity. For instance, a study of various nitrile-containing compounds found a good correlation between DFT-calculated activation energies for cysteine attack and experimentally measured reaction rates. nih.gov This highlights how computational descriptors can predict the propensity of the nitrile group to undergo nucleophilic attack. nih.gov

Illustrative Data Table: Calculated Electronic Descriptors for a Series of Aliphatic Dinitriles

This table shows how calculated properties might vary across a series of similar molecules, providing data for a structure-reactivity analysis.

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | Calculated Dipole Moment (D) |

| Succinonitrile | -8.2 | 1.2 | 0.1 (due to symmetry) |